molecular formula C12H2Cl8O B12724774 2,2',3,3',4,4',5,5'-Octachlorodiphenyl ether CAS No. 57379-40-5

2,2',3,3',4,4',5,5'-Octachlorodiphenyl ether

Cat. No.: B12724774
CAS No.: 57379-40-5
M. Wt: 445.8 g/mol
InChI Key: IXZVOZCULZBCDY-UHFFFAOYSA-N
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Description

2,2’,3,3’,4,4’,5,5’-Octachlorodiphenyl ether is a chlorinated organic compound with the molecular formula C12H2Cl8O. It is a member of the polychlorinated diphenyl ethers (PCDEs) family, which are known for their persistence in the environment and potential toxic effects. This compound is characterized by the presence of eight chlorine atoms attached to the diphenyl ether structure, making it highly chlorinated and hydrophobic .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,3’,4,4’,5,5’-Octachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride, often in the presence of a catalyst like iron or aluminum chloride. The reaction conditions, including temperature and solvent, are carefully controlled to achieve the desired level of chlorination .

Industrial Production Methods: Industrial production of 2,2’,3,3’,4,4’,5,5’-Octachlorodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves continuous chlorination in a controlled environment to ensure consistent product quality. The use of advanced reactors and purification techniques helps in obtaining high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 2,2’,3,3’,4,4’,5,5’-Octachlorodiphenyl ether undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce chlorinated quinones, while reduction can yield less chlorinated diphenyl ethers .

Scientific Research Applications

2,2’,3,3’,4,4’,5,5’-Octachlorodiphenyl ether has several scientific research applications, including:

    Chemistry: It is used as a model compound to study the behavior of highly chlorinated organic molecules in various chemical reactions.

    Biology: Research on its toxicological effects helps in understanding the impact of chlorinated compounds on living organisms.

    Medicine: Studies on its potential effects on human health contribute to the development of safety regulations and guidelines.

    Industry: It is used in the production of flame retardants and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2’,3,3’,4,4’,5,5’-Octachlorodiphenyl ether involves its interaction with cellular components, leading to various biological effects. The compound can bind to and disrupt the function of cellular membranes, enzymes, and receptors. It can also induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage and apoptosis .

Comparison with Similar Compounds

  • 2,2’,3,4,4’,5,5’,6’-Octachlorodiphenyl ether
  • 2,2’,3,3’,4,5,5’,6-Octachlorobiphenyl
  • 2,2’,3,4,4’,5,5’,6’-Octabromodiphenyl ether

Comparison: 2,2’,3,3’,4,4’,5,5’-Octachlorodiphenyl ether is unique due to its specific chlorination pattern, which affects its chemical properties and reactivity. Compared to other similar compounds, it has a higher degree of chlorination, making it more hydrophobic and persistent in the environment. This uniqueness makes it a valuable compound for studying the effects of highly chlorinated organic molecules .

Properties

CAS No.

57379-40-5

Molecular Formula

C12H2Cl8O

Molecular Weight

445.8 g/mol

IUPAC Name

1,2,3,4-tetrachloro-5-(2,3,4,5-tetrachlorophenoxy)benzene

InChI

InChI=1S/C12H2Cl8O/c13-3-1-5(9(17)11(19)7(3)15)21-6-2-4(14)8(16)12(20)10(6)18/h1-2H

InChI Key

IXZVOZCULZBCDY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)OC2=CC(=C(C(=C2Cl)Cl)Cl)Cl

Origin of Product

United States

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